Succinobucol (4-{2,6-di-tert-butyl-4-[(1-{3-tert-butyl-4-hydroxy-5-(propan-2-yl)phenyl]sulfanyl}ethyl)sulfanyl]phenoxy}-4-oxobutanoic acid) is a synthetic compound derived from probucol. [, , ] It belongs to the class of phenolic antioxidants and is recognized for its potent anti-inflammatory, antioxidant, and anti-atherosclerotic properties. [, , , , ] Succinobucol has been extensively studied for its potential therapeutic benefits in managing cardiovascular diseases, metabolic disorders, and certain types of cancers. [, , , , , , ] Notably, succinobucol exhibits superior bioavailability and cellular uptake compared to its parent compound, probucol. [, , ]
Succinobucol is synthesized by esterifying probucol with succinic anhydride. [, ] The reaction typically involves dissolving probucol in a suitable solvent, such as pyridine, followed by the addition of succinic anhydride. [, ] The reaction mixture is usually stirred at room temperature or under mild heating until completion. [] The product, succinobucol, is then isolated and purified using standard techniques, such as recrystallization or column chromatography. []
The molecular structure of succinobucol comprises a central phenol ring substituted with two bulky tert-butyl groups and two sulfide-linked side chains. [, ] One of the side chains terminates in another phenol group with tert-butyl and isopropyl substituents. [, ] The other side chain incorporates a succinic acid moiety, contributing to the compound's enhanced water solubility compared to probucol. [, ] Single-crystal X-ray diffraction studies have revealed the existence of succinobucol polymorphism, with different crystal packing arrangements leading to variations in physical properties like melting point and solubility. []
The mechanisms underlying succinobucol's diverse biological activities are complex and multifaceted, involving interactions with various cellular pathways. [, , , ] Its antioxidant effects stem from its ability to scavenge ROS, thereby mitigating oxidative stress, a key contributor to inflammation and cellular damage. [, , ] Furthermore, succinobucol has demonstrated the ability to modulate the expression of specific genes involved in inflammation and atherosclerosis, such as vascular cell adhesion molecule-1 (VCAM-1). [, , ] By suppressing VCAM-1 expression, succinobucol can potentially inhibit the adhesion of leukocytes to the endothelium, reducing inflammation within blood vessels. [, ] Studies have also shown that succinobucol can influence lipid metabolism, particularly by inhibiting cholesterol synthesis and enhancing the efflux of cholesterol from cells. [, , , ] Additionally, research suggests that succinobucol might exert neuroprotective effects, potentially by modulating mitochondrial function and glutathione levels, which are crucial for cellular defense against oxidative stress. [, ]
Succinobucol typically appears as a white to off-white powder. [] Its increased hydrophilicity, attributed to the succinic acid moiety, distinguishes it from the more hydrophobic probucol. [] This enhanced water solubility contributes to its improved bioavailability and allows for its formulation in various dosage forms. [, ] Studies have explored the polymorphic behavior of succinobucol, identifying different crystalline forms with distinct physicochemical properties, which could influence its stability and bioavailability. []
Cardiovascular Research: Succinobucol has been extensively studied for its potential in preventing atherosclerosis and restenosis after percutaneous coronary intervention (PCI). [, , , , , , ] Its ability to inhibit VCAM-1 expression and reduce oxidative stress makes it a promising candidate for mitigating the inflammatory processes involved in atherosclerosis. [, , , ]
Diabetes Research: Research suggests that succinobucol might have beneficial effects in managing type 2 diabetes. [, , , , , ] Studies have reported its ability to improve glucose tolerance and insulin sensitivity, potentially through its anti-inflammatory and antioxidant actions. [, , , , ]
Cancer Research: Emerging studies have explored the potential of succinobucol in cancer treatment, particularly its ability to inhibit tumor metastasis. [, , , ] Its capacity to suppress VCAM-1 expression and modulate cellular adhesion processes may contribute to its anti-metastatic effects. [, , , ]
Neurological Research: Studies have investigated the neuroprotective properties of succinobucol in models of neurodegenerative diseases, such as Parkinson's disease. [, ] Its antioxidant and anti-inflammatory effects, along with its potential to modulate mitochondrial function, make it a subject of interest in this field. [, ]
Optimizing Drug Delivery: Further research could focus on developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance the targeted delivery of succinobucol to specific tissues, improving its therapeutic efficacy and minimizing potential side effects. [, , , ]
Exploring Combination Therapies: Investigating the synergistic effects of succinobucol in combination with existing drugs for cardiovascular diseases, diabetes, or cancer could lead to more effective treatment strategies. [, ]
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6